molecular formula C9H8FN3O4 B2481388 4-Acetamido-3-fluoro-5-nitrobenzamide CAS No. 1955530-53-6

4-Acetamido-3-fluoro-5-nitrobenzamide

Cat. No.: B2481388
CAS No.: 1955530-53-6
M. Wt: 241.178
InChI Key: LNEVVHUZCKYOPH-UHFFFAOYSA-N
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Description

4-Acetamido-3-fluoro-5-nitrobenzamide is a chemical compound with the molecular formula C9H8FN3O4 and a molecular weight of 241.18 g/mol It is characterized by the presence of acetamido, fluoro, and nitro functional groups attached to a benzamide core

Preparation Methods

The synthesis of 4-acetamido-3-fluoro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by acetylation to introduce the acetamido group and finally, amidation to form the benzamide structure . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-Acetamido-3-fluoro-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-Acetamido-3-fluoro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-3-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

4-Acetamido-3-fluoro-5-nitrobenzamide can be compared with similar compounds such as:

    4-Acetamido-3-chloro-5-nitrobenzamide: Similar structure but with a chloro group instead of a fluoro group.

    4-Acetamido-3-bromo-5-nitrobenzamide: Contains a bromo group instead of a fluoro group.

    4-Acetamido-3-iodo-5-nitrobenzamide: Features an iodo group in place of the fluoro group.

Biological Activity

4-Acetamido-3-fluoro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound features a unique molecular structure that includes an acetamido group, a fluoro substituent, and a nitro group. This configuration is crucial for its biological activity. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, while the fluoro group enhances stability and bioavailability, making it a candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Bioreduction : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties.
  • Target Interaction : The compound may interact with enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activity. For instance, studies show that modifications to the nitro group can enhance the efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis has been linked to its capacity to inhibit key signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710.2Inhibition of estrogen receptor signaling
A5498.9Induction of apoptosis via mitochondrial pathway
HeLa12.5Disruption of cell cycle progression

Comparative Studies

Comparative studies highlight the differences in biological activity between this compound and its analogs:

  • 4-Acetamido-3-chloro-5-nitrobenzamide : Exhibits lower cytotoxicity compared to the fluoro derivative, suggesting that fluorination enhances biological activity .
  • 4-Acetamido-3-bromo-5-nitrobenzamide : Shows similar antimicrobial properties but reduced anticancer efficacy compared to the fluoro variant .

Case Studies

Recent research has focused on the application of this compound in drug development:

  • Study on Anticancer Efficacy :
    • A study investigated the compound's effect on breast cancer cells (MCF-7). Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity Assessment :
    • Another study evaluated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing that modifications to the nitro group significantly increased potency against this resistant strain .

Properties

IUPAC Name

4-acetamido-3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O4/c1-4(14)12-8-6(10)2-5(9(11)15)3-7(8)13(16)17/h2-3H,1H3,(H2,11,15)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEVVHUZCKYOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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